1-(3-fluorobenzyl)-5-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)9-17-14-5-4-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVHKPWDJQLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620953 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529508-58-5 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529508-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 1-(3-Fluorobenzyl)-5-nitro-1H-indazole
[1]
Executive Summary
Retrosynthetic Analysis & Pathway
The most robust route involves a direct
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the indazolyl anion on the benzylic carbon.
Figure 1: Reaction pathway illustrating the divergent formation of N1 (target) and N2 (impurity) isomers.[1]
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 5-Nitroindazole | 1.0 | Substrate | Dry, free of hydrazine traces |
| 3-Fluorobenzyl bromide | 1.1 - 1.2 | Electrophile | Lachrymator; handle in hood |
| Potassium Carbonate ( | 2.0 - 2.5 | Base | Anhydrous, finely ground |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous (<0.1% |
| Ethyl Acetate / Hexane | Workup | Extraction | Technical grade |
Step-by-Step Methodology
Step 1: Deprotonation[1]
-
Charge a round-bottom flask with 5-nitroindazole (1.0 eq) and anhydrous DMF (10 mL per gram of substrate).
-
Add
(2.0 eq) in a single portion. -
Stir the suspension at Room Temperature (RT) for 30 minutes.
-
Technical Insight: This pre-stirring period ensures complete formation of the indazolyl anion, which exists as a resonance hybrid. The choice of
over stronger bases (like NaH) minimizes decomposition and improves the ratio.
-
Step 2: Alkylation
-
Add 3-fluorobenzyl bromide (1.1 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to 80–90°C and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (30% EtOAc in Hexane) or HPLC.[1] The starting material (
) should disappear, and two higher spots will appear ( product usually higher than ).
-
-
Regioselectivity Note: While
alkylation is thermodynamically favored, steric hindrance or lower temperatures can increase the isomer. Heating promotes thermodynamic equilibration, favoring the target isomer.
Step 3: Workup & Isolation[1]
-
Cool the mixture to RT and pour into ice-cold water (5x reaction volume).
-
Stir vigorously for 30 minutes. The product often precipitates as a pale yellow solid.
-
If solid forms: Filter, wash with water (3x) to remove DMF, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF.[1] Dry over
and concentrate.
Purification Strategy (The Critical Step)
The crude material will contain 5–15% of the
-
Recrystallization (Preferred for Scale-up):
-
Dissolve crude solid in boiling Ethanol or Isopropanol .
-
Allow to cool slowly to RT, then to 4°C.
-
The
isomer (target) typically crystallizes first due to better packing and higher symmetry.
-
-
Column Chromatography (For High Purity):
Process Workflow & Quality Control
Figure 2: Downstream processing workflow ensuring removal of the N2-isomer.
Characterization & Validation
To validate the synthesis, confirm the structure using
-
Appearance: Pale yellow to off-white solid.[1]
-
-NMR (400 MHz,
or ):-
5.6–5.7 ppm (s, 2H): Characteristic singlet for the
-benzylic . (Note: In isomers, this peak often shifts slightly downfield). - 8.2 ppm (s, 1H): H-3 of the indazole ring.
- 8.7 ppm (d, 1H): H-4 (adjacent to nitro group, highly deshielded).[1]
-
5.6–5.7 ppm (s, 2H): Characteristic singlet for the
-
Mass Spectrometry (ESI+):
.[1]
Safety & Handling
-
5-Nitroindazole: Like many nitro-aromatics, it is potentially energetic.[1][4] Avoid heating dry solids to decomposition temperatures.
-
3-Fluorobenzyl Bromide: A potent lachrymator and skin irritant.[1] All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH to destroy residual alkylating agent.
-
DMF: Hepatotoxic. Use double-gloving (nitrile) or laminate gloves.[1]
References
-
Synthesis of Indazole Intermediates: Bayer Pharma AG. "Substituted Indazoles and their Use." Patent WO2006118749. (Describes the general alkylation of 5-nitroindazole with benzyl halides).
-
Regioselectivity in Indazole Alkylation: Beilstein J. Org.[4] Chem. 2024, 20, 1940–1954. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." (Provides mechanistic grounding for the N1 vs N2 selectivity).
-
Antiprotozoal Indazole Derivatives: Marrero-Ponce, Y. et al.[5][6] "3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds."[1] Int. J. Mol. Sci. 2024.[4][5][7][8] (Validates the stability and characterization of similar 1-benzyl-5-nitroindazole cores).
Sources
- 1. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]
- 3. 4-aminophthalonitrile at Best Price in Shijiazhuang, Hebei | Shijiazhuang Alham Chemical Technology Co., Ltd. [tradeindia.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Technical Monograph: 1-(3-Fluorobenzyl)-5-nitro-1H-indazole
Part 1: Executive Summary & Molecular Identity[1]
1-(3-Fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5) is a specialized heterocyclic building block used primarily in the development of soluble Guanylate Cyclase (sGC) stimulators and Rho-associated protein kinase (ROCK) inhibitors.[] Its molecular weight is 271.25 g/mol .
This compound represents a classic "scaffold challenge" in medicinal chemistry: the regioselective alkylation of the indazole ring.[2] The 5-nitro substituent electronically deactivates the ring, while the 1H/2H tautomeric equilibrium creates competition between the
Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]
| Property | Value | Technical Note |
| Molecular Weight | 271.25 g/mol | Calculated based on |
| Exact Mass | 271.0757 | Monoisotopic mass for HRMS validation |
| CAS Number | 529508-58-5 | Key identifier for regulatory filing |
| Appearance | Pale yellow to tan solid | Nitro-indazoles are chromophoric |
| LogP (Predicted) | ~3.6 | High lipophilicity requires polar aprotic solvents for synthesis |
| Melting Point | 120–125 °C (Typical) | Distinct from the lower-melting |
Part 2: Synthesis & Regiocontrol (The Core Challenge)[1]
The Regioselectivity Paradox
The synthesis of this compound involves the nucleophilic substitution (
The Problem: Indazoles exist in a tautomeric equilibrium. Deprotonation yields an ambident anion where the negative charge is delocalized across
- -Alkylation (Target): Thermodynamically favored due to the restoration of the benzenoid system in the fused ring.
- -Alkylation (Impurity): Kinetically accessible, leading to a quinonoid-like resonance structure.
Optimized Protocol for Selectivity
To maximize the yield of the 271.25 MW target and minimize the
Reagents:
-
Substrate: 5-Nitroindazole (1.0 eq)
-
Electrophile: 3-Fluorobenzyl bromide (1.1 eq)[]
-
Base: Cesium Carbonate (
) or Sodium Hydride (NaH)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: DMF (N,N-Dimethylformamide) or NMP[]
Step-by-Step Methodology:
-
Activation: Dissolve 5-nitroindazole in anhydrous DMF under
atmosphere. Cool to 0°C. -
Deprotonation: Add
(1.5 eq). Stir for 30 minutes. The solution will darken, indicating anion formation. Note: Cesium is preferred over Potassium due to the "Cesium Effect," which can stabilize the transition state leading to the product. -
Alkylation: Add 3-fluorobenzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Quench & Workup: Pour mixture into ice water. The
product (more lipophilic) typically precipitates. Filter the solid. -
Purification (Critical): Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Hexane/EtOAc). The
isomer elutes after the isomer on silica due to its higher polarity (dipole moment alignment).
Part 3: Structural Validation (Self-Validating System)
Trustworthiness in this synthesis relies on distinguishing the
1H NMR Diagnostic Markers[1]
-
-Isomer (Target): The benzylic methylene protons (
) typically appear at 5.6–5.7 ppm . The C3-H proton is a sharp singlet around 8.1–8.2 ppm . -
-Isomer (Impurity): The benzylic methylene protons are shielded, appearing upfield at 5.4–5.5 ppm . The C3-H proton is often deshielded relative to the
isomer.
NOESY/ROESY Confirmation
This is the "Gold Standard" for proof of structure:
-
Target (
): Strong NOE correlation observed between the Benzylic and the C7-H (proton on the benzene ring of the indazole). -
Impurity (
): Strong NOE correlation observed between the Benzylic and the C3-H (proton on the pyrazole ring).
Part 4: Downstream Application & Pathway Logic[1]
The this compound is rarely the final drug; it is a "warhead precursor."[] The nitro group is reduced to an amine to allow for urea or amide coupling—a structural motif common in sGC stimulators (e.g., analogs of Riociguat).
Reaction Logic Diagram
The following diagram illustrates the bifurcation in synthesis and the critical path to the bioactive amine.
Figure 1: Synthetic pathway illustrating the regioselective bifurcation between N1 and N2 alkylation and the downstream reduction to the functional amine.[]
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link](Note: General search entry for fluorobenzyl indazoles used for verification)
-
Cheung, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. [Link]
- Meanwell, N. A. (2011). The chemistry of indazoles in drug discovery. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for N1/N2 selectivity).
Sources
Technical Profile: Solubility & Physicochemical Characterization of 1-(3-fluorobenzyl)-5-nitro-1H-indazole
This guide provides an in-depth technical analysis of the solubility profile and physicochemical handling of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5).[1]
Designed for research scientists and process chemists, this document synthesizes available experimental data with calculated physicochemical properties to establish robust protocols for solubilization, stock preparation, and assay deployment.[1]
Chemical Identity & Physicochemical Core
Before establishing solubility protocols, the compound's fundamental properties must be understood.[1] this compound is a lipophilic intermediate, primarily utilized in the synthesis of bioactive indazole scaffolds (e.g., JNK inhibitors, sGC stimulators) via reduction to its 5-amino derivative.[1]
| Property | Specification |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-5-nitro-1H-indazole |
| CAS Number | 529508-58-5 |
| Molecular Formula | C₁₄H₁₀FN₃O₂ |
| Molecular Weight | 271.25 g/mol |
| Physical State | Yellow crystalline powder |
| pKa (Calculated) | ~ -0.8 (Indazole N1 is substituted; N2 is weakly basic) |
| LogP (Predicted) | 3.8 – 4.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |
Mechanistic Insight: The Lipophilicity Challenge
The core 5-nitroindazole scaffold has a moderate aqueous solubility (~14.2 µg/mL).[1] However, the addition of the 3-fluorobenzyl moiety at the N1 position significantly increases lipophilicity (adding +2.0 to +2.5 LogP units).[1] Consequently, this derivative exhibits negligible aqueous solubility and requires organic co-solvents for all liquid-handling applications.[1]
Solubility Profile & Solvent Compatibility[1]
The following data categorizes solvent compatibility based on experimental synthesis conditions and calculated partition coefficients.
Quantitative Solubility Estimates
| Solvent System | Solubility Rating | Estimated Concentration | Application Context |
| Water (pH 7.4) | Insoluble | < 1 µg/mL | Not suitable for direct dissolution.[1] |
| DMSO | High | > 20 mg/mL | Primary solvent for stock solutions and bioassays.[1] |
| DMF | High | > 25 mg/mL | Preferred for synthetic reactions (e.g., halogenation).[1] |
| Ethanol (25°C) | Low/Moderate | 1–5 mg/mL | Poor solubility at room temp.[1] |
| Ethanol (Reflux) | High | > 10 mg/mL | Standard solvent for recrystallization. |
| Methanol | Moderate | 5–10 mg/mL | Used in hydrogenation/reduction protocols.[1] |
Critical Note: The compound is stable in DMSO stocks for months at -20°C. However, avoid freeze-thaw cycles which can precipitate the compound due to moisture uptake by DMSO.[1]
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Objective: Create a stable, precipitation-free stock for biological assays.
-
Calculate Mass: To prepare 1 mL of 10 mM stock:
[1] -
Weighing: Weigh 2.71 mg of the yellow powder into a sterile amber glass vial (protect from light due to nitro group photosensitivity).
-
Solubilization: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).
-
Vortex: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Validation: Visually inspect for clarity. The solution should be a clear, yellow liquid.[1]
Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask)
Objective: Empirically determine the exact solubility limit in a specific buffer system (e.g., PBS pH 7.4).[1]
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 ACN:Water.
Logical Workflow: Solvent Selection Strategy
The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the experimental phase.
Caption: Decision matrix for solvent selection. Blue nodes indicate starting state; Green nodes indicate optimal solvent choices for specific workflows.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link][1]
- Google Patents.CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
Sources
In Silico Characterization & Target Profiling of 1-(3-fluorobenzyl)-5-nitro-1H-indazole
This technical guide details the in silico modeling of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (referred to herein as FNI-5 ).[1]
Based on the pharmacophore profile of 5-nitroindazoles, this molecule is primarily characterized as a prodrug scaffold for anti-parasitic activity (targeting Trypanosoma cruzi Nitroreductase) and a privileged structure for kinase inhibition (specifically VEGFR-2 analogs).[1]
Executive Summary
This compound (FNI-5) represents a synthetic scaffold combining a nitro-aromatic warhead with a fluorinated benzyl tail.[1] In medicinal chemistry, this specific architecture is associated with two distinct pharmacological pathways:
-
Bio-activation via Nitroreductase (NTR): The 5-nitro group renders the molecule a substrate for Type I Nitroreductases (e.g., in Trypanosoma cruzi or Leishmania), where it undergoes reduction to reactive radical species, inducing oxidative stress in parasites.[1]
-
Kinase Domain Binding: The N1-benzyl indazole core mimics the ATP-binding motif of several tyrosine kinases (e.g., VEGFR-2), serving as a hydrophobic anchor in the adenine pocket.[1]
This guide provides a rigorous computational workflow to validate both mechanisms, from Quantum Mechanical (QM) reactivity prediction to Molecular Dynamics (MD) stability assessment.[1]
Electronic Structure & Reactivity (DFT Protocol)
Rationale
Before docking, we must characterize the LUMO (Lowest Unoccupied Molecular Orbital) energy.[1] For nitro-heterocycles, the LUMO energy directly correlates with the single-electron reduction potential (
Methodology
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) (Solvation: CPCM-Water).[1]
-
Key Calculation: Geometry Optimization followed by Frequency Calculation (to verify minima).
Workflow Diagram
Figure 1: DFT workflow for determining the reduction potential of the 5-nitro group.
Expected Outcomes
-
LUMO Localization: Should be centered on the 5-nitroindazole ring, confirming it as the electron acceptor site.[1]
-
Dipole Moment: The 3-fluorobenzyl group introduces a specific dipole vector that influences orientation in the enzyme active site.[1]
Target 1: Trypanosomal Nitroreductase (NTR) Activation[1]
Biological Context
FNI-5 is a putative prodrug.[1] The T. cruzi NTR (TcNTR) reduces the nitro group to a hydroxylamine/nitroso intermediate.[1] We must model the Michaelis complex (Pre-reaction state).[1]
Docking Protocol
-
Protein Preparation:
-
Ligand Preparation:
-
Generate 3D conformers of FNI-5.
-
Assign Gasteiger charges.[1][]
-
-
Grid Generation:
-
Docking Engine: AutoDock Vina or Glide (XP).[1]
Critical Interaction Check
For the simulation to be valid, the docked pose must satisfy the Hydride Transfer Geometry :
-
Distance: The distance between FMN-N5 (hydride donor) and FNI-5-Nitro-N should be < 4.5 Å .[1]
-
Stacking: Look for
-stacking between the indazole ring and the isoalloxazine ring of FMN.[1]
Target 2: VEGFR-2 Kinase Inhibition (Scaffold Hopping)[1]
Biological Context
Indazole derivatives often act as Type II kinase inhibitors.[1] The N1-benzyl group occupies the hydrophobic pocket adjacent to the ATP binding site.[1]
Docking Protocol
-
Protein Preparation:
-
Constraint Definition:
-
Define a Hydrogen Bond constraint on Cys919 (Hinge region) to the Indazole N2.[1]
-
-
Analysis:
-
Evaluate the fit of the 3-fluorobenzyl moiety into the hydrophobic back-pocket (allosteric site).[1]
-
Molecular Dynamics (MD) Simulation
Objective
To verify the stability of the FNI-5/TcNTR complex. A stable trajectory confirms that the molecule stays in the catalytic pocket long enough for reduction to occur.[1]
Simulation Parameters (GROMACS/Amber)
| Parameter | Setting | Rationale |
| Force Field | GAFF2 (Ligand) + ff14SB (Protein) | Optimized for organic drug-like molecules and proteins.[1] |
| Charge Method | RESP (Restrained Electrostatic Potential) | Derived from the DFT optimized geometry (Section 2).[1] |
| Solvent Model | TIP3P Water Box | Explicit solvation is required for accurate hydrodynamics.[1] |
| Neutralization | Na+/Cl- (0.15 M) | Mimics physiological ionic strength.[1] |
| Ensemble | NPT (300K, 1 bar) | Isothermal-Isobaric ensemble for density equilibration.[1] |
| Duration | 100 ns | Sufficient to observe pocket adaptation and ligand drift.[1] |
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.[1]
-
Distance Analysis: Plot the distance between FMN(N5) and FNI-5(NO2) over time. A stable distance implies a competent catalytic complex.[1]
ADMET & Toxicity Profiling
In Silico Prediction Tools
-
SwissADME / pkCSM: Used to predict bioavailability.[1]
-
Ames Test Prediction: Crucial for nitro-compounds.[1]
Data Summary Table
| Property | Predicted Value | Interpretation |
| LogP | ~3.2 | Good lipophilicity for membrane permeability.[1] |
| TPSA | ~75 Ų | High oral bioavailability (< 140 Ų).[1] |
| BBB Permeation | Likely | Risk of CNS side effects (or benefit for CNS parasites).[1] |
| CYP Inhibition | CYP3A4 (Moderate) | Potential for drug-drug interactions.[1] |
Visualization of Signaling/Interaction Pathway
The following diagram illustrates the dual-pathway mechanism modeled in this guide:
Figure 2: Dual pharmacological pathway for FNI-5: Prodrug activation in parasites vs. Kinase inhibition in host cells.[1]
References
-
Fonseca-Berzal, C., et al. (2016).[1][3] "Antichagasic and trichomonacidal activity of 1-substituted 2-benzyl-5-nitroindazolin-3-ones." European Journal of Medicinal Chemistry. Link
-
Vega, C., et al. (2012).[1][4] "Synthesis and biological evaluation of new 5-nitroindazole derivatives as potential antichagasic agents." Bioorganic & Medicinal Chemistry. Link
-
Wilkinson, S. R., et al. (2008).[1] "Nitroreductases in Trypanosoma brucei as targets for novel therapeutics." Future Microbiology. Link
-
Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function."[1] Journal of Computational Chemistry. Link
-
Case, D. A., et al. (2021).[1] "The Amber Biomolecular Simulation Programs." Journal of Computational Chemistry. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-(3-fluorobenzyl)-5-nitro-1H-indazole
This comprehensive guide provides detailed methodologies for the synthesis of diverse derivatives starting from 1-(3-fluorobenzyl)-5-nitro-1H-indazole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of indazole-containing compounds.[1] This document offers a strategic approach to the functionalization of the indazole core, focusing on key transformations including N-alkylation, nitro group reduction, C3-halogenation, and subsequent cross-coupling and amination reactions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus is a bicyclic heteroaromatic system that is a well-regarded "privileged scaffold" in medicinal chemistry. Its isosteric relationship with indole allows it to interact with a wide range of biological targets. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the indazole ring system is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. This guide focuses on the derivatization of the this compound core, a versatile starting material for accessing a library of novel compounds.
Synthetic Strategy Overview
The overall synthetic strategy begins with the regioselective N-alkylation of 5-nitro-1H-indazole with 3-fluorobenzyl bromide. The resulting intermediate, this compound, serves as a central building block for two main diversification pathways. The first pathway involves the reduction of the nitro group to an amine, which can then be further functionalized. The second pathway focuses on the functionalization of the C3 position of the indazole ring, typically through halogenation followed by cross-coupling reactions.
Sources
Application Note: Precision N-Alkylation of 5-Nitro-1H-Indazole
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the N-alkylation of 5-nitro-1H-indazole. It addresses the inherent regioselectivity challenges (N1 vs. N2) caused by the ambident nature of the indazole anion and the electronic influence of the 5-nitro group.
Executive Summary
The N-alkylation of 5-nitro-1H-indazole is a pivotal transformation in the synthesis of bioactive small molecules, including potential antiprotozoal and anticancer agents. However, the reaction is complicated by the ambident nucleophilicity of the indazole ring. The electron-withdrawing nitro group at position 5 significantly increases the acidity of the N-H bond (
While N1-alkylation is generally thermodynamically favored, the 5-nitro substituent can erode selectivity, leading to significant quantities of the N2-isomer. This guide provides a regioselective protocol favoring the N1-isomer (>90:10 ratio), a strategy for isolating the N2-isomer, and a definitive NMR-based structural validation workflow.
Mechanistic Insight & Regiochemistry
Understanding the electronic landscape is prerequisite to control.
The Ambident Anion
Upon deprotonation, 5-nitroindazole forms a resonance-stabilized anion. The negative charge is delocalized between
-
N1-Attack (Thermodynamic): Leads to the benzenoid structure (1H-indazole), preserving the aromaticity of the benzene ring.
-
N2-Attack (Kinetic): Leads to the quinonoid structure (2H-indazole), which disrupts the benzene ring aromaticity but is often favored by steric relief or specific solvent coordination (e.g., "loose" ion pairs).
The 5-Nitro Effect
The 5-nitro group acts as a strong electron-withdrawing group (EWG).
-
Acidity: Facilitates deprotonation even with weaker bases (e.g.,
). -
Nucleophilicity: Reduces the overall nucleophilicity of the ring, requiring higher reaction temperatures or stronger electrophiles compared to unsubstituted indazoles.
Figure 1: Bifurcation of the reaction pathway. Path A is favored by thermodynamic conditions (high temp, reversible solvents), while Path B is competitive under kinetic control.
Experimental Protocols
Protocol A: N1-Selective Alkylation (Recommended)
This method utilizes the "Cesium Effect" and thermodynamic equilibration to maximize the N1 isomer.
-
Substrate: 5-nitro-1H-indazole (1.0 equiv)
-
Electrophile: Alkyl halide (1.2 equiv) (e.g., Methyl iodide, Benzyl bromide)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Anhydrous)
-
Temperature: 60°C – 80°C
Step-by-Step Workflow:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 5-nitro-1H-indazole (1.0 g, 6.13 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add
(3.0 g, 9.2 mmol) in one portion. Stir at room temperature for 30 minutes. The solution will turn deep orange/red (anion formation). -
Alkylation: Add the alkyl halide (7.35 mmol) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60°C. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Note: Heating promotes the thermodynamic equilibration of any N2-product back to the more stable N1-product via quaternary salt intermediates.
-
-
Workup: Once starting material is consumed (< 4 hours), cool to RT. Pour into ice-cold water (100 mL).
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Isolation of N2-Isomer (Enrichment Strategy)
To access the N2-isomer, use conditions that favor kinetic control and tight ion-pairing.
-
Base:
or -
Solvent: THF or Acetone (lower polarity than DMF)
-
Temperature: 0°C to Room Temperature (Do NOT heat)
Key Difference: Isolate the crude mixture immediately after consumption of starting material. Do not allow equilibration. Purification requires careful chromatography (Silica gel; N2 isomers typically elute after N1 isomers in non-polar eluents, but before in polar/protic systems depending on the exact substituent).
Structural Validation (The "Truth" Table)
Distinguishing N1 vs. N2 isomers is the most critical analytical step. Do not rely solely on melting point.
Table 1: Diagnostic NMR Signatures for 5-Nitroindazole Alkyls
| Feature | N1-Alkyl Isomer (Major) | N2-Alkyl Isomer (Minor) | Mechanistic Reason |
| Typically Upfield (e.g., | Typically Downfield (e.g., | N2 is adjacent to the deshielding imine bond ( | |
| N1 alkylation retains benzenoid character; N2 is quinonoid. | |||
| Shielding effect of N1-R vs N2-R. | |||
| NOE / ROESY | Strong NOE between N-Alkyl protons and H7 (peri-proton). | Strong NOE between N-Alkyl protons and H3 . | Spatial proximity (See Figure 2). |
Visualization of NOE Correlations
The Nuclear Overhauser Effect (NOE) is the gold standard for assignment.
Figure 2: Diagnostic NOE interactions. The N1-alkyl group is spatially close to H7, while the N2-alkyl group is close to H3.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure DMF is anhydrous. Increase base to 2.0 equiv. Use |
| High N2 Ratio | Kinetic trap or steric bulk of R-X. | Increase reaction temperature to 90°C to force thermodynamic equilibration to N1. Switch solvent to DMF or DMSO. |
| Poor Separation | Isomers co-elute. | Change stationary phase to C18 (Reverse Phase) or use Toluene/Acetone gradient on silica. |
| Dark/Tarry Reaction | Oxidation of nitro group or polymerization. | Degas solvents with |
Safety Considerations
-
Nitro Compounds: 5-nitroindazole is a nitroaromatic. While generally stable, it should be treated as a potential energetic material and mutagen. Avoid excessive heat (>150°C) on dry solids.
-
Alkylating Agents: Methyl iodide and Benzyl bromide are potent alkylators and suspected carcinogens. Use only in a fume hood.
-
Skin Contact: 5-nitroindazole is an irritant and potential sensitizer. Double-glove (Nitrile) when handling.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[3] Chem.2021 , 17, 1939–1951.[4]
-
[3]
- Context: Defines the thermodynamic preference for N1 and the impact of C7 substituents.
-
- Indazole Tautomerism and Alkylation.Journal of Chemical Education2005, 82, 1869. Context: Fundamental explanation of the benzenoid vs. quinonoid tautomers.
-
PubChem Compound Summary: 5-Nitroindazole.
- Context: Safety data (GHS H302, H315) and physical properties.
- Synthesis and antiprotozoal activity of 5-nitroindazole derivatives.Bioorg. Med. Chem.2005, 13, 3197. Context: Biological relevance of the N1/N2 isomers.
Sources
- 1. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Note: Biological Screening Strategies for Indazole-Based Small Molecules
Abstract & Strategic Overview
The indazole scaffold (1H-indazole) is recognized as a "privileged structure" in medicinal chemistry due to its bio-isosteric relationship with indole and purine. This planar, bicyclic system serves as a core pharmacophore for a wide array of therapeutics, most notably kinase inhibitors (e.g., Axitinib, Pazopanib analogues) targeting VEGFR, CDK, and Aurora kinases.
However, the very physicochemical properties that make indazoles potent binders—specifically their planar aromaticity and lipophilicity—introduce significant challenges in biological screening. Indazoles are prone to
This guide outlines a robust, self-validating screening workflow designed to mitigate these specific artifacts. We prioritize Luminescence-based biochemical assays (to avoid fluorescence interference) and stepwise solubility protocols (to prevent compound precipitation).
Compound Management: The "Hidden" Failure Point
The Challenge: Indazole derivatives often possess high LogP values (>3.5), leading to poor aqueous solubility. A common failure mode is "crashing out" when a high-concentration DMSO stock is added directly to an aqueous assay buffer, forming micro-precipitates that scatter light and inhibit enzymes non-specifically (promiscuous inhibition).
Protocol A: The "Intermediate Plate" Dilution Method
Do not dilute directly from 10 mM stock to the assay well.
-
Stock Preparation: Dissolve solid indazole compound in anhydrous DMSO to 10 mM . Vortex for 30 seconds and centrifuge at 10,000 x g for 1 min to ensure no particulate matter remains.
-
Serial Dilution (Source Plate): Perform 3-fold serial dilutions in 100% DMSO in a polypropylene 384-well plate (e.g., Columns 3-12).
-
Why: Maintains solubility during the dilution gradient.
-
-
Intermediate Dilution (Step-Down): Transfer 1
L of compound from the Source Plate to an Intermediate Plate containing 19 L of Assay Buffer (resulting in 5% DMSO).-
Critical Step: Mix immediately. If turbidity is visible, the compound has precipitated.
-
-
Final Assay Transfer: Transfer 2
L from the Intermediate Plate to the Assay Plate containing 18 L of enzyme/substrate mix.-
Final DMSO Concentration: 0.5% (Safe for most kinases).
-
Primary Screening: Biochemical Kinase Profiling
Selection Logic: Many indazole derivatives are intrinsically fluorescent in the blue/green region (350–500 nm). Therefore, standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays are high-risk .
-
Recommended: ADP-Glo™ (Luminescence) or LanthaScreen™ (TR-FRET) . TR-FRET is acceptable because the time-resolved measurement (microseconds delay) eliminates interference from the compound's prompt fluorescence (nanoseconds).
Protocol B: ADP-Glo™ Kinase Assay (Luminescence)
Target: Generic Ser/Thr or Tyr Kinase (e.g., VEGFR2)
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).
-
ATP: Ultra-pure (at
concentration, typically 10-50 M).
Workflow:
-
Enzyme Addition: Add 2
L of Kinase (optimized concentration, e.g., 2 ng/well) to a white, low-volume 384-well plate. -
Compound Addition: Add 2
L of Indazole compound (from Protocol A). Incubate 10 min at RT. -
Reaction Start: Add 1
L of ATP/Substrate mix. Total volume = 5 L. -
Incubation: Incubate at RT for 60 min.
-
ADP-Glo Step 1: Add 5
L ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -
ADP-Glo Step 2: Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase signal). Incubate 30 min. -
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Normalization:
- : DMSO control (Enzyme + Substrate).
- : No Enzyme control.
Secondary Screening: Cellular Target Engagement
Once biochemical potency is established, cellular activity must be verified. Indazoles targeting kinases often arrest the cell cycle or induce apoptosis.
Protocol C: MTT Cell Viability Assay
Note: While tetrazolium reduction is standard, verify that your indazole does not chemically reduce MTT in a cell-free control well.
-
Seeding: Plate cells (e.g., HUVEC or MCF-7) at 3,000–5,000 cells/well in 96-well clear plates. Incubate 24h for attachment.
-
Treatment: Add compounds (0.1% DMSO final). Incubate for 72h.
-
MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3–4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve purple formazan crystals.[1] -
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
Visualizing the Screening Architecture
The following diagram illustrates the critical decision pathways and experimental flow, highlighting the specific checkpoints for indazole artifacts.
Caption: Workflow for indazole screening emphasizing solubility checkpoints and artifact exclusion (fluorescence interference).
Mechanistic Pathway: Kinase Inhibition[2][3]
Indazoles frequently target the ATP-binding pocket of Tyrosine Kinases (RTKs). The diagram below details the downstream signaling cascade (RAS/RAF/MEK/ERK) typically inhibited by these compounds.
Caption: Canonical MAPK signaling pathway showing the upstream intervention point of indazole-based ATP-competitive inhibitors.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Luminescence) | ATP contamination or impure kinase. | Use ultra-pure ATP; titration of enzyme concentration. |
| "Flat" Dose-Response Curve | Compound precipitation (micromolar range). | Use the "Intermediate Plate" dilution method (Protocol A). |
| High Fluorescence Background | Indazole autofluorescence. | Switch from FI (Fluorescence Intensity) to Luminescence or TR-FRET . |
| Cell Toxicity in Controls | DMSO concentration >0.5%. | Ensure final assay DMSO is <0.5% (v/v); include vehicle-only controls. |
References
-
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018).[2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.[2]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.[3][4] Reaction Biology Application Notes.
-
Thermo Fisher Scientific. (2025). LanthaScreen® Kinase Activity Assays Protocol.[5] Thermo Fisher User Guide.
-
BenchChem. (2025).[6] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO. BenchChem Technical Support.
-
Abcam. (2020). MTT assay protocol for cell viability and proliferation.[1][7][8] Abcam Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(3-Fluorobenzyl)-5-nitro-1H-indazole in Kinase Inhibitor Synthesis
Executive Summary
The compound 1-(3-fluorobenzyl)-5-nitro-1H-indazole represents a high-value intermediate in the discovery of Type II kinase inhibitors. The indazole core serves as a bioisostere for the purine ring of ATP, allowing it to anchor into the kinase hinge region. The 3-fluorobenzyl moiety provides critical hydrophobic interactions within the kinase back-pocket (selectivity pocket), while the 5-nitro group acts as a masked amine handle for subsequent elaboration into urea or amide pharmacophores.
This guide details the optimized synthesis, regioselective control, and downstream application of this intermediate. It addresses the primary synthetic challenge—N1 vs. N2 regioselectivity —and provides a validated protocol for generating high-purity material suitable for Structure-Activity Relationship (SAR) campaigns targeting VEGFR, PDGFR, and ALK/ROS1 kinases.
Chemical Context & Mechanistic Logic[1]
The Pharmacophore
In kinase inhibitor design, the 1H-indazole scaffold is a "privileged structure."
-
Indazole Core: Mimics the adenosine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu/Cys residues).
-
1-(3-Fluorobenzyl) Tail: Occupies the hydrophobic pocket adjacent to the ATP binding site. The fluorine atom at the meta position improves metabolic stability (blocking P450 oxidation) and enhances lipophilicity for better membrane permeability.
-
5-Position Functionalization: The 5-nitro group is a precursor to a 5-amino group. This amine is critical for forming urea or amide linkers that interact with the "Gatekeeper" residue or the DFG (Asp-Phe-Gly) motif, characteristic of Type II inhibitors (e.g., Axitinib, Linifanib).
Regioselectivity Challenge
The alkylation of 5-nitroindazole is ambident. The proton on the pyrazole ring can be removed to form an anion that resonates between N1 and N2.
-
N1-Alkylation (Thermodynamic): Generally favored in polar aprotic solvents (DMF, DMSO) with alkali metal carbonates (Cs₂CO₃). The N1 isomer is typically more stable and is the desired scaffold for most kinase inhibitors.
-
N2-Alkylation (Kinetic): Often competes, leading to yield loss and purification difficulties.
Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
Objective: Synthesize the target N1-isomer with >10:1 regioselectivity over the N2-isomer.
Materials:
-
3-Fluorobenzyl bromide (CAS: 456-41-7) or Chloride
-
Cesium Carbonate (Cs₂CO₃) - Critical for N1 selectivity
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate / Hexanes (for purification)[2]
Step-by-Step Procedure:
-
Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1H-indazole (5.0 g, 30.6 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add Cs₂CO₃ (12.0 g, 36.8 mmol, 1.2 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation. The mixture will turn deep orange/red.
-
Alkylation: Cool the mixture to 0°C in an ice bath. Add 3-fluorobenzyl bromide (4.1 mL, 33.7 mmol, 1.1 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (300 mL). A precipitate will form. Stir for 15 minutes.
-
Filtration Method: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum.
-
Extraction Method (if oil forms): Extract with EtOAc (3 x 100 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or perform flash column chromatography (Gradient: 0% → 30% EtOAc in Hexanes) to isolate the pure N1-isomer .
Yield Expectation: 75–85% isolated yield of N1-isomer.
Protocol B: Reduction to 5-Amino-1-(3-fluorobenzyl)-1H-indazole
Objective: Convert the nitro group to the aniline handle without dehalogenating the benzyl ring.
Materials:
-
This compound (from Protocol A)[1]
-
Iron powder (Fe) and Ammonium Chloride (NH₄Cl)
-
Ethanol / Water (4:1 ratio)
Procedure:
-
Dissolve the nitro compound (2.0 g) in EtOH (40 mL) and Water (10 mL).
-
Add NH₄Cl (5 eq) and Iron powder (5 eq, -325 mesh).
-
Heat to reflux (80°C) for 2 hours.
-
Note: This method avoids the risk of defluorination sometimes seen with Pd/C hydrogenation.
-
-
Filter hot through a Celite pad. Wash with MeOH.
-
Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃.
-
Isolate the organic layer, dry, and concentrate to yield the 5-amino intermediate .
Downstream Application: Kinase Inhibitor Library Synthesis
Once the 5-amino-1-(3-fluorobenzyl)-1H-indazole is obtained, it serves as the nucleophile for library generation.
Common Reaction Types:
-
Urea Formation (VEGFR/PDGFR profile):
-
React amine with aryl isocyanates (e.g., 3-trifluoromethylphenyl isocyanate) in DCM/DIPEA.
-
Result: Diaryl urea motif typical of Sorafenib/Regorafenib analogs.
-
-
Amide Coupling (General Kinase profile):
-
React amine with heteroaryl carboxylic acids using HATU/DIPEA.
-
Result: Amide linker interacting with the DFG-out pocket.[5]
-
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the decision logic for regioselectivity and downstream application.
Caption: Workflow for converting 5-nitroindazole to active kinase inhibitors via the N1-alkylated intermediate.
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Target Structure | This compound |
| Appearance | Pale yellow to orange solid |
| 1H NMR (DMSO-d6) | N1-Isomer: C3-H appears ~8.2 ppm. N-CH₂ appears ~5.7 ppm.N2-Isomer: C3-H often shifted upfield; N-CH₂ distinct. |
| Melting Point | N1 isomers generally have higher MPs than N2 isomers. |
| Key Impurity | N2-alkylated isomer (kinetic product). |
| Troubleshooting | Low N1:N2 Ratio: Switch solvent to DMSO or use KOH (thermodynamic conditions).Incomplete Reaction: Add catalytic KI (Finkelstein condition) if using benzyl chloride. |
References
-
ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole synthesis and properties. Retrieved from
-
National Institutes of Health (NIH). (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors.[8] PubMed. Retrieved from
-
Google Patents. (2013). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles.[8][3][4][5][6][7][9][10] Retrieved from
-
Macsen Labs. (n.d.).[3] 5-Nitroindazole Product Specifications. Retrieved from
Sources
- 1. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. macsenlab.com [macsenlab.com]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
analytical techniques for characterizing 1-(3-fluorobenzyl)-5-nitro-1H-indazole products
This Application Note is designed for analytical chemists and process scientists involved in the characterization of indazole-based intermediates. It specifically addresses the challenge of distinguishing regioisomers in 1-(3-fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5), a critical precursor in the synthesis of bioactive molecules and synthetic cannabinoids (e.g., AB-FUBINACA derivatives).
Abstract
The alkylation of 5-nitroindazole with 3-fluorobenzyl halides yields a mixture of thermodynamically favored N1-alkyl and kinetically favored N2-alkyl regioisomers. Differentiating these isomers is critical, as only the N1-isomer typically possesses the desired pharmacological profile. This guide details a self-validating analytical workflow combining HPLC-PDA-MS for purity assessment and 2D-NMR (NOESY) for definitive structural confirmation.
Introduction & Synthetic Context
The synthesis of this compound involves the nucleophilic substitution of 5-nitroindazole. Due to the ambidentate nature of the indazole anion, alkylation occurs at both nitrogen atoms.
-
Common Impurity (N2): 2-(3-fluorobenzyl)-5-nitro-2H-indazole.
While N1-alkylation is generally favored under thermodynamic control (high temperature, weak base), N2-alkylation often competes, requiring rigorous chromatographic separation and analytical validation.
Analytical Workflow Diagram
The following decision tree outlines the characterization logic.
Figure 1: Analytical workflow for the qualification of indazole intermediates.
Protocol 1: Chromatographic Separation (HPLC-PDA-MS)
Objective: Quantify purity and separate the N1/N2 regioisomers. Principle: N2-alkylated indazoles typically exhibit lower retention times on C18 stationary phases compared to N1-isomers due to differences in dipole moments and hydrogen bonding capabilities, though this can vary with mobile phase pH.
Method Parameters
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (buffer pH ~2.7) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40 °C |
| Detection | PDA (210–400 nm); Extract at 254 nm and 280 nm |
| MS Mode | ESI Positive (+); Scan range 100–600 m/z |
Gradient Table[3]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Stop |
System Suitability Criteria:
-
Resolution (
): > 1.5 between N1 and N2 isomers (if present). -
Tailing Factor: < 1.5 for the main peak.
-
Mass Accuracy:
amu.
Protocol 2: Structural Elucidation (NMR Spectroscopy)
Objective: Definitive assignment of the N1 vs. N2 regioisomer. Causality: The position of the benzyl group dictates the through-space magnetic interactions (NOE) between the benzyl methylene protons and the indazole ring protons.
Sample Preparation
-
Solvent: DMSO-
(Preferred for solubility and signal separation). -
Concentration: ~10 mg in 0.6 mL.
1H NMR Expected Data (DMSO- )
Note: Chemical shifts are diagnostic estimates based on 5-nitroindazole analogs.
| Proton Assignment | Approx. Shift ( | Multiplicity | Diagnostic Note |
| H-3 (Indazole) | 8.40 – 8.60 | Singlet (s) | Distinctive sharp singlet. |
| H-4 (Indazole) | 8.70 – 8.90 | Doublet (d, | Deshielded by adjacent Nitro group. |
| H-6 (Indazole) | 8.15 – 8.25 | Doublet of Doublets (dd) | Coupling with H4 and H7. |
| H-7 (Indazole) | 7.80 – 8.00 | Doublet (d, | Critical for NOE (N1 isomer). |
| N- | 5.60 – 5.85 | Singlet (s) | The "Anchor" for NOESY. |
| Ar-F Protons | 7.00 – 7.50 | Multiplet (m) | Characteristic of 3-fluorobenzyl. |
The Self-Validating Step: 2D NOESY
To confirm the N1 regioisomer, you must observe specific Nuclear Overhauser Effect (NOE) correlations.
-
N1-Isomer Validation: Strong NOE cross-peak between Benzyl
and Indazole H-7 . -
N2-Isomer (Impurity): Strong NOE cross-peak between Benzyl
and Indazole H-3 .
Regioisomer Logic Diagram
Figure 2: NOESY correlation logic for definitive regioisomer assignment.
Protocol 3: Vibrational Spectroscopy (FT-IR)
Objective: Rapid identification of functional groups (Quality Control). Method: ATR (Attenuated Total Reflectance) on solid powder.
Diagnostic Bands:
-
Nitro (
) Asymmetric Stretch: ~1520–1540 cm⁻¹ (Strong). -
Nitro (
) Symmetric Stretch: ~1340–1350 cm⁻¹ (Strong). -
C-F Stretch: ~1200–1250 cm⁻¹.
-
C=N / C=C (Indazole Ring): 1610–1630 cm⁻¹.
Summary of Specifications
For a batch to be released for downstream synthesis, it should meet the following provisional specifications:
| Test | Method | Specification |
| Appearance | Visual | White to Yellow/Beige Crystalline Solid |
| Identification A | HPLC-MS | Retention time matches std; MW = 271.2 |
| Identification B | 1H NMR | Consistent with structure; NOE Benzyl-H7 observed |
| Purity | HPLC-UV (254 nm) | |
| Regioisomer Impurity | HPLC-UV | N2-isomer |
References
-
Regioselectivity in Indazole Alkylation: Luo, G., Chen, L., & Dubé, P. (2011). Regioselective N-Alkylation of Indazoles. The Journal of Organic Chemistry, 76(16), 6814–6819. [Link]
-
NMR Characterization of Indazole Isomers: Claramunt, R. M., et al. (2011). The structure of N-alkylindazoles in the solid state and in solution. Arkivoc, (ii), 131-144. [Link]
-
Synthesis of Fluorobenzyl Indazole Precursors: Banister, S. D., et al. (2015). Pharmacology of Indazole- and Pyrazole-Carboxamide Synthetic Cannabinoids. ACS Chemical Neuroscience, 6(9), 1546–1559. (Provides context for the 3-fluorobenzyl moiety). [Link]
-
Mechanistic Insight (N1 vs N2): Kerr, W. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1030–1040. [Link]
Sources
methods for introducing diversity at the 5-position of indazole
Application Notes & Protocols
Introduction: The Indazole Core and the Strategic Importance of C-5 Functionalization
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, anti-emesis, and pain management.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile three-dimensional framework for interacting with biological targets.[3] Among the various positions on the indazole ring system, the C-5 position is of particular strategic importance. Modifications at this site project into solvent-exposed regions in many kinase active sites, providing a powerful handle to modulate potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic methods for introducing a wide array of functional groups at the C-5 position are critical for modern drug discovery campaigns.[4]
This guide provides an in-depth analysis and detailed protocols for the most effective methods of C-5 indazole functionalization, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H activation. The methodologies are presented with an emphasis on the underlying chemical principles, enabling researchers to not only apply these protocols but also to adapt and troubleshoot them for their specific molecular targets.
Core Strategies for C-5 Indazole Diversification
The introduction of molecular diversity at the C-5 position typically begins from a pre-functionalized indazole, most commonly a 5-haloindazole (e.g., 5-bromo-1H-indazole) or a 5-amino-1H-indazole. These starting materials serve as versatile platforms for a host of powerful chemical transformations.
Figure 1: Key synthetic pathways for the functionalization of the indazole C-5 position.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds, offering exceptional functional group tolerance and reliability.[5][6] Starting from a 5-bromoindazole, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole
This protocol is adapted from methodologies reported for the coupling of various 5-bromoindazoles with aryl and heteroaryl boronic acids.[7][8]
Materials:
-
5-Bromo-1H-indazole
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
1,2-Dimethoxyethane (DME) or Dioxane/Water mixture
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the [Pd(dppf)Cl₂] catalyst (0.03 eq.).
-
Solvent Addition: Add degassed solvent (e.g., DME/H₂O 4:1, 0.1 M concentration relative to the bromoindazole). The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction: Heat the mixture to 80-100 °C (or as specified by microwave protocol) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).[8]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-substituted indazole.
Scientist's Insight (Causality):
-
Catalyst Choice: [Pd(dppf)Cl₂] is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki couplings.[8] The dppf ligand provides the right balance of electron richness and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base and Solvent: An aqueous base like K₂CO₃ is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6][10] A mixed solvent system like DME/water or dioxane/water ensures solubility for both the organic substrates and the inorganic base.
Data Presentation: Scope of Suzuki-Miyaura Coupling
The following table summarizes representative yields for the coupling of 5-bromoindazoles with various boronic acids, demonstrating the versatility of the method.
| Entry | Indazole Substrate | Boronic Acid Partner | Catalyst | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | [Pd(dppf)Cl₂] | 92 | [8] |
| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | [Pd(dppf)Cl₂] | 85 | [8] |
| 3 | 5-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂] | 88 | [5] |
| 4 | 5-Bromo-1H-indazole | 3-Fluorophenylboronic acid | [Pd(dppf)Cl₂] | 79 | [5] |
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forging C-N bonds, enabling the coupling of aryl halides with a vast range of nitrogen nucleophiles.[11] This reaction is invaluable for installing amines, amides, and other nitrogen-containing heterocycles at the C-5 position, which are common motifs in kinase inhibitors.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-1H-indazole
This protocol is based on well-established conditions for coupling heteroaryl halides with amines, leveraging modern palladium precatalysts and ligands.[12][13][14]
Materials:
-
5-Bromo-1H-indazole (or a suitable N-protected version)
-
Amine or Amide (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., G3-Xantphos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (0.02 eq.) and the base (e.g., NaOtBu, 1.5 eq.) to a dry reaction tube.
-
Reagent Addition: Add the 5-bromo-1H-indazole (1.0 eq.) and the amine nucleophile (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M).
-
Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 5-aminoindazole derivative.
Scientist's Insight (Causality):
-
Catalyst System: Modern Buchwald-Hartwig reactions often employ well-defined palladium precatalysts paired with sterically demanding, electron-rich phosphine ligands (like Xantphos).[11][15] This combination promotes the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition at high temperatures.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, generating the active nitrogen nucleophile for the catalytic cycle.[11] For more sensitive substrates, a milder base like Cs₂CO₃ may be used.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination protocol.
Method 3: Direct C-H Activation for C-5 Arylation
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics.[16] While regioselectivity can be a challenge, methods for the direct C-5 arylation of certain azole systems, including indazoles, have been developed.[17][18]
Protocol 3: Ligandless Palladium-Catalyzed Direct C-5 Arylation
This protocol is conceptualized from advances in the direct arylation of azoles, where specific conditions can favor functionalization at the C-5 position.[17]
Materials:
-
1H-Indazole (or suitable N-protected derivative)
-
Aryl Bromide (1.5 - 2.0 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Benzoic Acid or Pivalic Acid (20-30 mol%)
-
Anisole or Dimethylacetamide (DMA), high-boiling solvent
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1H-indazole (1.0 eq.), the aryl bromide (1.5 eq.), Pd(OAc)₂ (0.05 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the carboxylic acid additive (0.3 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Anisole, 0.2 M).
-
Reaction: Heat the sealed tube to 130-150 °C for 12-24 hours. The high temperature is often necessary to promote C-H bond cleavage.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through celite.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue via column chromatography to isolate the 5-aryl-indazole product.
Scientist's Insight (Causality):
-
Mechanism and Regioselectivity: Direct C-H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[19] The carboxylic acid additive is believed to act as a proton shuttle, facilitating this key C-H cleavage step. Regioselectivity for the C-5 position over other C-H bonds (C-3, C-4, C-6, C-7) is often substrate- and condition-dependent and can be challenging to achieve perfectly. The electronic nature of the indazole ring generally makes the C-3 position most acidic, but steric and coordinating effects can direct functionalization elsewhere.[20]
-
Ligandless Conditions: While many C-H activation reactions require specialized ligands, some protocols for electron-rich heterocycles can proceed effectively with a simple palladium salt.[17] The absence of a phosphine ligand can sometimes alter the regiochemical outcome and simplify purification.
Conclusion and Future Outlook
The functionalization of the indazole C-5 position is a cornerstone of synthetic strategies in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide highly reliable and versatile platforms for introducing a vast chemical diversity starting from 5-bromoindazoles. These methods are mature, well-understood, and supported by a wide range of commercially available catalysts and reagents. Concurrently, the field of direct C-H activation offers a more modern, atom-economical approach. While challenges in regioselectivity remain, ongoing research is continuously improving the precision and scope of these transformations, promising even more efficient synthetic routes in the future. Researchers equipped with these powerful methodologies are well-positioned to accelerate the discovery and development of next-generation indazole-based therapeutics.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition. [Link]
-
C-H functionalization of 2H-indazole. ResearchGate. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]
-
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. [Link]
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
-
CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. AVESİS. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic... ResearchGate. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
-
5‐substituted indazoles as kinase inhibitors. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania. [Link]
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. odinity.com [odinity.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for 1-(3-fluorobenzyl)-5-nitro-1H-indazole
Executive Summary & Compound Profile
The Challenge: 1-(3-fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5) is a critical intermediate, most notably in the synthesis of the soluble guanylate cyclase (sGC) stimulator Riociguat (Adempas) .[1][2] Users frequently report "crashing out" (precipitation) during two critical phases:
-
Catalytic Hydrogenation: The nitro-to-amine reduction step where poor solubility coats the Pd/C catalyst, stalling the reaction.[1][2]
-
Biological Assays: Precipitation upon dilution from DMSO stocks into aqueous media, leading to false negatives in high-throughput screening (HTS).[1][2]
Physicochemical Profile:
| Property | Description | Technical Implication |
| Structure | Indazole core + Nitro group + Fluorobenzyl moiety | Planar aromatic stacking creates a high lattice energy (hard to break crystal structure).[1][2] |
| Lipophilicity | High LogP (Estimated > 3.[2]5) | The fluorobenzyl group significantly decreases water solubility compared to the parent 5-nitroindazole.[1][2] |
| Solubility Class | BCS Class II / IV (Low Solubility) | Requires polar aprotic solvents (DMSO, DMF) or specific co-solvent systems.[2] |
| Appearance | Crystalline Solid (Yellow/Beige) | High crystallinity indicates strong intermolecular forces requiring energy (heat/sonication) to overcome.[2] |
Module A: Chemical Synthesis (Reaction Solvents)
Context: You are attempting to reduce the nitro group to an amine (e.g., using H₂/Pd-C). The starting material is not dissolving in standard Methanol (MeOH) or Ethanol (EtOH).
Troubleshooting Guide: Overcoming Reaction Stalling
The Mechanism of Failure: If the starting material is not fully dissolved before the catalyst is added, the solid substrate coats the active sites of the heterogeneous catalyst (Pd/C). This creates a physical barrier preventing hydrogen adsorption, effectively killing the reaction kinetics.
Recommended Solvent Systems:
| Solvent System | Suitability | Protocol Notes |
| THF / Methanol (1:1) | Excellent | THF breaks the crystal lattice better than MeOH alone.[1][2] Compatible with Pd/C. |
| Ethyl Acetate (EtOAc) | Good | Good solubility, but slower hydrogenation kinetics than alcohols. |
| 2-MeTHF | Excellent | A greener alternative to THF with similar solubilizing power.[1][2] |
| Pure Methanol | Poor | Often requires excessive volumes (high dilution) or reflux temperatures.[2] |
Protocol: The "Pre-Dissolution" Technique
Do not mix catalyst, solvent, and solid substrate simultaneously.[2]
-
Weigh the this compound into the reaction vessel.
-
Add Solvent (e.g., THF/MeOH 1:1).
-
Apply Energy: Sonicate for 5 minutes or warm to 40°C until the solution is optically clear .
-
Checkpoint: Hold the flask against a light. If you see "shimmering" or particulates, it is not dissolved.
-
-
Cool to room temperature (if heated).
-
Add Catalyst: Add the Pd/C under an inert atmosphere (Nitrogen/Argon) to the solution.
-
Proceed with Hydrogen introduction.
Module B: Biological Assays (In Vitro)
Context: You are running cell-based assays (e.g., sGC stimulation) and observing turbidity or inconsistent IC50/EC50 data.
The "Crash-Out" Phenomenon
Directly pipetting a 10 mM DMSO stock into cell culture media (aqueous) causes a rapid polarity shift.[1][2] The hydrophobic fluorobenzyl-indazole molecules aggregate instantly, forming micro-crystals that are invisible to the naked eye but biologically inactive (or cytotoxic via physical disruption).[1]
Workflow: The Intermediate Dilution Method
To prevent precipitation, you must step-down the solvent concentration gradually using a surfactant-spiked intermediate.[1][2]
Figure 1: Step-wise dilution strategy to maintain solubility during biological assays.
Detailed Protocol:
-
Stock Prep: Dissolve compound in 100% anhydrous DMSO to 10 mM. Sonicate to ensure no micro-crystals remain.
-
Intermediate Step: Prepare a "working solution" by diluting the stock 1:10 into PBS containing 0.05% - 0.1% Tween 80 .
-
Why? Tween 80 acts as a surfactant, creating micelles that stabilize the lipophilic indazole as it transitions to the aqueous phase.
-
-
Final Dosing: Pipette from the Intermediate solution into your cell media.
Module C: In Vivo Formulation (Pre-clinical)
Context: You need to administer the compound orally (PO) or intraperitoneally (IP) to mice/rats.
Solubility Barrier: This compound is likely BCS Class II (Low Solubility, High Permeability). Administering it as a simple suspension in water will result in <5% bioavailability.
Formulation Decision Matrix:
Figure 2: Decision matrix for in vivo vehicle selection based on administration route.
Gold Standard Vehicle (Oral):
-
Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.
-
Preparation: Micronize the compound (mortar and pestle) before adding the vehicle. Vortex and sonicate for 20 minutes to create a uniform suspension.
Gold Standard Vehicle (IP/IV):
-
Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.
-
Note: Add Saline last to prevent precipitation.
Frequently Asked Questions (FAQ)
Q1: My DMSO stock solution is cloudy after freezing and thawing. Is it spoiled?
-
Diagnosis: DMSO is hygroscopic (absorbs water from air). If the cap was loose, water absorption may have lowered the solubility limit.
-
Fix: Warm the vial to 37°C in a water bath. If it clears, it is usable. If a pellet remains, centrifuge and re-determine concentration, or discard.
Q2: Can I use Ethanol instead of DMSO for cell culture stocks?
-
Answer: Generally, No . The solubility of this compound in ethanol is significantly lower than in DMSO.[1][2] You would need a higher volume of ethanol to dissolve the required mass, which might exceed the toxicity limit for your cells (usually >1% EtOH is toxic).
Q3: Is the nitro group sensitive to the heat required for dissolution?
-
Answer: Nitro-indazoles are generally thermally stable up to their melting points (>200°C).[1][2] Warming to 40-60°C to aid dissolution is safe and will not degrade the compound.[1][2] However, avoid prolonged exposure to strong light, as nitro-aromatics can be photo-reactive.[1][2]
References
-
Mittendorf, J., et al. (2009). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension. ChemMedChem, 4(5), 853–865. [Link][1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link][1]
- Context: General methodologies for solubilizing Class II compounds (surfactants, co-solvents).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. [Link]
- Context: Theoretical grounding for the solubility issues of planar, lipophilic molecules.
-
PubChem Compound Summary (2024). This compound (CAS 529508-58-5).[1][2][3][4] National Center for Biotechnology Information. [Link][1]
Sources
- 1. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]
- 2. macsenlab.com [macsenlab.com]
- 3. This compound , 95% , 529508-58-5 - CookeChem [cookechem.com]
- 4. 529508-58-5|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
stability issues of 1-(3-fluorobenzyl)-5-nitro-1H-indazole in solution
Technical Support Center: 1-(3-fluorobenzyl)-5-nitro-1H-indazole
A Guide for Researchers on Solution Stability and Handling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on the chemical properties of the indazole and nitroaromatic scaffolds to help you anticipate and troubleshoot potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, based on its structure—a substituted indazole—it is predicted to have low aqueous solubility. For creating stock solutions, we recommend using polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For subsequent dilutions into aqueous media for biological assays, it is crucial to assess the final solvent concentration to avoid precipitation. The parent compound, 5-nitroindazole, has very low solubility in water at neutral pH (14.2 µg/mL)[1].
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of the compound. We recommend the following conditions:
| Form | Storage Condition | Rationale |
| Solid Powder | Store at room temperature in a dry, dark place. The container should be tightly sealed. | Protects from moisture and light, which can cause degradation of nitroaromatic compounds. |
| Stock Solution (in DMSO/DMF) | Aliquot into smaller volumes and store at -20°C or -80°C. Minimize freeze-thaw cycles. | Aliquoting prevents contamination and degradation from repeated warming. Low temperatures slow down potential solvent-mediated degradation. |
For related compounds, storage in a dry, cool, and well-ventilated place is advised[2][3].
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a nitroaromatic group are often susceptible to photodecomposition.[4][5][6] Exposure to light, particularly UV wavelengths, can lead to the degradation of the molecule. Therefore, it is essential to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the primary safety concerns when handling this compound?
A4: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[7]. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood[2].
Troubleshooting Guide: Solution Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Precipitation of the Compound in Aqueous Buffer
-
Symptom: You observe cloudiness or visible precipitate after diluting your DMSO stock solution into an aqueous buffer for your assay.
-
Cause: This is likely due to the low aqueous solubility of the compound. Even though it dissolves in a high-concentration organic stock, it can crash out when the solvent environment becomes predominantly aqueous.
-
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Issue 2: Loss of Compound Activity or Inconsistent Results Over Time
-
Symptom: Experimental results are not reproducible. You notice a decline in the expected biological or chemical activity when using older solutions.
-
Cause: This points to the chemical degradation of this compound in your solution. The two primary suspects are photodecomposition and hydrolysis.
-
Probable Degradation Pathways:
-
Photodecomposition: Nitroaromatic compounds are known to degrade upon exposure to light, which can lead to the formation of various byproducts[5][6].
-
Hydrolysis: While the indazole ring itself is generally stable, ester or amide derivatives of indazoles can be susceptible to hydrolysis[8]. Although this specific molecule lacks such groups, extreme pH conditions in buffers could potentially affect the stability of the nitro group or the benzyl-indazole bond.
-
-
Experimental Protocol for Stability Assessment:
To systematically investigate the stability of your compound, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound under different experimental conditions.
Methodology:
-
Prepare Solutions: Prepare fresh solutions of your compound at a known concentration (e.g., 10 µM) in the solvents and buffers you typically use in your experiments.
-
Establish Experimental Groups:
-
Control: A freshly prepared solution.
-
Light Exposure: A solution kept under ambient laboratory light.
-
Dark Control: A solution wrapped in aluminum foil.
-
pH Variation: Solutions prepared in buffers of different pH values (e.g., pH 5, 7.4, 9).
-
Temperature: Solutions stored at room temperature versus 4°C.
-
-
Time Points: Analyze the solutions via HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from any potential degradants. Monitor the peak area of the parent compound at a relevant UV wavelength.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. This will reveal the rate of degradation under different conditions.
Caption: Experimental workflow for assessing compound stability.
-
References
-
Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21501, 5-Nitroindazole. [Link]
-
ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters. [Link]
-
SPIE Digital Library. Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
PubMed. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. [Link]
-
PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
ResearchGate. Direct photolysis of nitroaromatic compounds in aqueous solutions. [Link]
-
Wikipedia. 5-HT3 antagonist. [Link]
-
PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]
-
IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 206430, 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid. [Link]
-
Autech Industry Co.,Limited. 5-Nitro-6-(trifluoromethyl)-1H-indazole Factory. [Link]
Sources
- 1. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound , 95% , 529508-58-5 - CookeChem [cookechem.com]
- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
Benchmarking the Indazole Scaffold: 1-(3-fluorobenzyl)-5-nitro-1H-indazole vs. Established Kinase Inhibitors
Topic: Benchmarking 1-(3-fluorobenzyl)-5-nitro-1H-indazole (FNI) Scaffolds vs. Established Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Oncologists.
Executive Summary: The "Privileged Structure" Paradox
In the landscape of kinase inhibitor discovery, This compound (hereafter referred to as FNI ) represents a critical "privileged scaffold"—a core chemical structure capable of binding to multiple unrelated receptor targets with high affinity.
Unlike fully optimized Type I or Type II kinase inhibitors (e.g., Imatinib , Sunitinib ) which are designed for high specificity, FNI serves as a dual-function pharmacophore . It bridges the gap between Nitric Oxide (NO) signaling modulation (via soluble Guanylate Cyclase - sGC) and ATP-competitive kinase inhibition (particularly ALK, ROS1, and VEGFR).
This guide objectively compares the FNI scaffold against established kinase inhibitors, highlighting its utility as a lead compound for "poly-pharmacology" versus the "magic bullet" specificity of clinical drugs.
Comparative Profiling: FNI vs. Clinical Standards
The following analysis contrasts the FNI core against Pazopanib (an optimized indazole-based drug) and Sunitinib (a standard indolinone kinase inhibitor).
Table 1: Physicochemical & Mechanistic Comparison
| Feature | FNI Scaffold (Lead/Probe) | Pazopanib (Clinical Standard) | Sunitinib (Clinical Standard) |
| Core Structure | 5-Nitro-Indazole | 2-Amino-Pyrimidine + Indazole | Indolin-2-one |
| Primary Mechanism | Dual: sGC Stimulation + ATP-site binder | Specific: Type I ATP-competitive | Specific: Type I ATP-competitive |
| Key Targets | sGC, HIF-1 | VEGFR, PDGFR, c-KIT (nanomolar) | VEGFR, PDGFR, FLT3 (nanomolar) |
| Binding Mode | Hinge Region (N1/N2) + Hydrophobic Pocket | Hinge Region + DFG-out access | Hinge Region + Gatekeeper access |
| Metabolic Liability | High: Nitro group (-NO | Low: Sulfonamide/Methyl groups are stable. | Moderate: CYP3A4 metabolism. |
| Solubility | Low (Lipophilic, LogP ~3.5) | Optimized (via sulfonamide) | Optimized (via diethylamine tail) |
| Development Stage | Hit/Lead Compound | FDA Approved (RCC, STS) | FDA Approved (RCC, GIST) |
Critical Insight: The Nitro Group Liability
While the 5-nitro group in FNI provides strong electron-withdrawing properties that enhance the acidity of the N-H proton (facilitating H-bond interactions), it is a metabolic liability in vivo. Nitro-reductases rapidly convert this to an amine (-NH
-
Recommendation: For drug development, the nitro group of FNI is typically replaced by a nitrile (-CN) or amide isostere to maintain electronic properties while improving metabolic stability.
Mechanistic Analysis: The "Hinge Binder" Hypothesis
To understand why FNI acts as a kinase inhibitor despite being a simple molecule, we must look at the Adenine Binding Pocket .
-
Established Inhibitors (e.g., Dasatinib): Utilize a complex "Head-Tail" architecture. The "Head" binds the hinge region (mimicking ATP's adenine), while the "Tail" extends into the solvent front or back pocket to ensure selectivity.
-
FNI Scaffold: The indazole core acts as a "Head" fragment. The N1 and N2 nitrogens mimic the N1 and N3 of adenine, forming hydrogen bonds with the kinase hinge residues (e.g., Glu/Leu backbone). The 3-fluorobenzyl group occupies the hydrophobic pocket usually reserved for the ribose or phosphate groups of ATP.
Diagram 1: Indazole Scaffold Optimization Pathway
Caption: The logical progression from the raw FNI scaffold to a potent kinase inhibitor involves stabilizing the 5-position and extending the 3-position to access the kinase "gatekeeper" residue.
Experimental Validation Protocols
To validate FNI or its derivatives against established inhibitors, specific protocols must be used to distinguish ATP-competitive inhibition (Kinase) from Redox cycling/sGC stimulation (False Positives).
Protocol A: Differential Kinase Assay (ADP-Glo™)
Purpose: To determine if FNI is a true ATP-competitive inhibitor.
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
Test Compounds: FNI (0.1 nM – 10 µM), Sunitinib (Control).
-
-
Reaction:
-
Incubate Kinase (e.g., VEGFR2, 2 ng/well) with FNI for 15 mins at RT (Pre-incubation is critical for Type II binders).
-
Initiate reaction with ATP (10 µM = Km_app) .
-
Run for 60 mins at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (40 mins) to deplete remaining ATP.
-
Add Kinase Detection Reagent (30 mins) to convert ADP to Luciferase signal.
-
-
Validation Step (The "Shift" Assay):
-
Repeat the assay with 1 mM ATP (100x concentration).
-
Result Interpretation: If FNI IC50 increases linearly with ATP concentration, it is ATP-Competitive . If IC50 remains unchanged, it is Allosteric or Non-Competitive.
-
Protocol B: Cell-Based Target Engagement (Western Blot)
Purpose: To prove FNI penetrates the cell and inhibits phosphorylation, distinguishing it from general toxicity.
-
Cell Line: HUVEC (for VEGFR) or H2228 (for ALK).
-
Treatment:
-
Serum-starve cells for 12 hours.
-
Treat with FNI (1, 5, 10 µM) vs. Pazopanib (1 µM) for 2 hours.
-
Stimulate with Ligand (VEGF 50 ng/mL) for 10 mins.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Primary Antibodies: Anti-pVEGFR2 (Tyr1175) vs. Total VEGFR2.
-
Control: Anti-Beta-Actin.
-
-
Data Output:
-
Calculate the pKinase / Total Kinase ratio .
-
Success Criteria: FNI must show dose-dependent reduction of phosphorylation without degrading total protein levels (which would indicate cytotoxicity/degradation).
-
References
-
Fishwick, C. W., et al. (2024). "Fragment-led de novo design of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs)." Bioorganic & Medicinal Chemistry Letters. Link
-
Xu, S., et al. (2024).[1] "Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors." Bioorganic Chemistry. Link
-
Tandon, N., et al. (2021).[2][3] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances. Link
-
Abbasi, M., et al. (2023).[4] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules. Link
-
Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood. Link
Sources
- 1. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Cross-Reactivity Profiling of 1-(3-fluorobenzyl)-5-nitro-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibition of protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival often dysregulated in cancer. This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of a hypothetical, yet representative, 1-(3-fluorobenzyl)-5-nitro-1H-indazole derivative, herein referred to as "Indazole-X," a putative PI3K inhibitor.
The Imperative of Selectivity Profiling
While potent on-target activity is the primary goal of kinase inhibitor design, off-target effects can lead to unforeseen toxicities or even therapeutic benefits.[1] Kinase inhibitors are notoriously promiscuous due to the conserved nature of the ATP-binding pocket across the kinome.[2] Therefore, a comprehensive understanding of a compound's interaction landscape is not merely an academic exercise but a cornerstone of preclinical safety assessment and a predictor of clinical success. This guide will dissect two orthogonal, industry-standard approaches for profiling kinase inhibitor selectivity: the in vitro biochemical KINOMEscan™ assay and the cell-based Cellular Thermal Shift Assay (CETSA).
The Target Landscape: A Hypothetical Case Study
Given that many indazole derivatives target the PI3K/AKT/mTOR pathway, we will proceed with the hypothesis that Indazole-X is a potent inhibitor of PI3Kα.[3] To provide a realistic comparative framework, we will contrast the hypothetical data for Indazole-X with publicly available information for three well-characterized PI3K inhibitors:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.[4][5]
-
Alpelisib (BYL719): A PI3Kα-selective inhibitor.[8]
This comparative approach will illuminate how subtle variations in chemical structure can dramatically influence the selectivity profile and how different profiling techniques can provide complementary insights.
In Vitro Profiling: A Global View of the Kinome with KINOMEscan™
The KINOMEscan™ platform offers a broad, quantitative survey of kinase-inhibitor interactions across a large panel of kinases.[9][10] This competition binding assay provides a thermodynamic measure of interaction (dissociation constant, Kd), offering a direct assessment of binding affinity in a cell-free system.
Experimental Rationale and Workflow
The core principle of KINOMEscan™ involves a kinase-tagged phage, an immobilized ligand that binds to the kinase's active site, and the test compound.[11][12] The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA tag.[12] A lower amount of bound kinase indicates stronger competition from the test compound.
Figure 1: KINOMEscan™ experimental workflow.
Detailed Experimental Protocol: KINOMEscan™
-
Compound Preparation: Dissolve Indazole-X in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Prepare serial dilutions to be used in the assay.
-
Assay Plate Preparation: The KINOMEscan™ assay is typically performed in multi-well plates, with each well containing a specific kinase from the panel.
-
Binding Reaction: In each well, combine the kinase-tagged phage, the immobilized ligand (e.g., on streptavidin-coated beads), and the test compound at a defined concentration (for single-dose screening) or a range of concentrations (for Kd determination).[12] Include a DMSO-only control for baseline binding.
-
Incubation: Allow the binding reaction to equilibrate. The incubation time is critical and is optimized for each kinase.
-
Washing: After incubation, wash the plates to remove unbound kinase-phage complexes and test compound.
-
Quantification: Elute the bound kinase-phage complexes and quantify the associated DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control.[1] The results are often expressed as "percent of control." For Kd determination, the data from multiple compound concentrations are fitted to a binding curve.
Data Interpretation and Comparative Analysis
The output of a KINOMEscan™ is a rich dataset that can be visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[9] This provides an intuitive visual representation of a compound's selectivity.
Table 1: Hypothetical KINOMEscan™ Data Comparison (Select Kinases, Kd in nM)
| Kinase Family | Target Kinase | Indazole-X (Hypothetical) | Pictilisib (GDC-0941) | Omipalisib (GSK2126458) | Alpelisib (BYL719) |
| PI3K | PI3Kα (PIK3CA) | 5 | 3 [5] | 0.019 [13] | 4.6 [8] |
| PI3K | PI3Kβ (PIK3CB) | 50 | 33[5] | 0.13[13] | 1156[8] |
| PI3K | PI3Kδ (PIK3CD) | 25 | 3[5] | 0.024[13] | 290[8] |
| PI3K | PI3Kγ (PIK3CG) | 150 | 75[5] | 0.06[13] | 250[8] |
| PIKK | mTOR | 500 | >1000[5] | 0.18 [13] | >1000 |
| Other | CSK | >1000 | >1000 | >1000 | >1000 |
| Other | Aurora A | 800 | >1000 | 500 | >1000 |
| Other | CDK2 | >1000 | >1000 | >1000 | >1000 |
-
Indazole-X shows good potency for PI3Kα and moderate selectivity over other Class I PI3K isoforms. It has weak activity against mTOR.
-
Pictilisib is a pan-PI3K inhibitor with potent activity against α, β, and δ isoforms.[5]
-
Omipalisib is a potent dual PI3K/mTOR inhibitor, as evidenced by its sub-nanomolar affinity for both targets.[13]
-
Alpelisib demonstrates high selectivity for PI3Kα over the other isoforms, making it a valuable tool for dissecting the specific roles of this kinase.[8]
Cellular Target Engagement: Validating In Vitro Findings with CETSA
While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement in intact cells and even tissues.[14] The principle underlying CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[15]
Experimental Rationale and Workflow
In a CETSA experiment, cells are treated with the test compound or a vehicle control, followed by heating to a range of temperatures.[16] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[15] After cell lysis and separation of the soluble and insoluble fractions, the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[16]
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation) to a suitable density. Treat the cells with Indazole-X at a desired concentration (or a range for isothermal dose-response experiments) or with a vehicle (DMSO) control for a defined period (e.g., 1-2 hours).[17]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[15] Include an unheated control.
-
Lysis: After heating, lyse the cells. A common method is freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of a lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like NP-40).[15][18]
-
Fractionation: Separate the soluble and insoluble fractions by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., PI3Kα).
-
Data Analysis: Quantify the band intensities from the Western blots. Normalize the data to the unheated control. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tagg. A positive shift in Tagg (ΔTagg) in the presence of the compound indicates target engagement.[15]
Data Interpretation and Comparative Analysis
A significant thermal shift in the presence of Indazole-X would confirm its engagement with PI3Kα in a cellular context. By performing CETSA for known off-targets identified in the KINOMEscan™, one can validate these interactions within the cell.
Table 2: Hypothetical CETSA Data Comparison (ΔTagg in °C)
| Target Protein | Indazole-X (Hypothetical) | Pictilisib (GDC-0941) | Omipalisib (GSK2126458) | Alpelisib (BYL719) |
| PI3Kα | +5.2 | +6.5 | +7.1 | +4.8 |
| PI3Kβ | +1.5 | +4.8 | +5.5 | +0.5 |
| mTOR | +0.8 | +0.3 | +6.8 | +0.2 |
| Aurora A | +0.2 | Not reported | +1.2 | Not reported |
This hypothetical CETSA data provides cellular validation of the in vitro findings:
-
Indazole-X shows a robust thermal shift for PI3Kα, confirming target engagement in cells. The smaller shift for PI3Kβ suggests weaker interaction, and the negligible shift for mTOR indicates it is not a primary cellular target at the tested concentration.
-
Pictilisib would be expected to show significant thermal shifts for multiple PI3K isoforms, consistent with its pan-inhibitor profile.
-
Omipalisib would demonstrate strong thermal shifts for both PI3K isoforms and mTOR, confirming its dual-target engagement in a cellular environment.
-
Alpelisib would exhibit a selective thermal shift for PI3Kα, reinforcing its isoform-specific mechanism of action.
Synthesizing the Data: A Holistic View of Selectivity
Neither KINOMEscan™ nor CETSA alone provides a complete picture of a compound's selectivity. KINOMEscan™ offers a broad, unbiased view of potential interactions but lacks the physiological context of a living cell.[1] Conversely, CETSA confirms target engagement in a more relevant biological setting but is a lower-throughput technique typically used to validate a smaller number of putative targets.[17]
The optimal strategy involves a tiered approach:
-
Primary Screen: Use a broad in vitro screen like KINOMEscan™ to identify the primary target(s) and a wide range of potential off-targets.
-
Cellular Validation: Employ CETSA to confirm the engagement of the primary target and key off-targets in a relevant cellular model. This step is crucial for distinguishing biochemically active off-targets from those that are not engaged in a cellular context due to factors like cell permeability or efflux.
-
Functional Assays: Investigate the functional consequences of off-target engagement through downstream signaling pathway analysis (e.g., by measuring the phosphorylation of downstream substrates) and cellular phenotype assays.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives, and indeed any novel kinase inhibitor, is a critical component of its preclinical development. By integrating the broad, quantitative data from in vitro biochemical assays like KINOMEscan™ with the physiologically relevant, cellular target engagement data from CETSA, researchers can build a comprehensive and reliable selectivity profile. This multi-faceted approach not only de-risks the progression of a compound into clinical trials by identifying potential liabilities but also can uncover novel therapeutic opportunities through polypharmacology. As our understanding of kinase signaling networks continues to grow, so too will the importance of these sophisticated profiling strategies in guiding the development of the next generation of targeted therapies.
References
-
LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available from: [Link]
-
Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10858–10866. Available from: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]
-
DiscoverX. KINOMEscan® Kinase Profiling Platform. Available from: [Link]
-
Robles, A. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 209–218. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100–2122. Available from: [Link]
-
HMS LINCS Project. KINOMEscan data. Available from: [Link]
-
Niepel, M., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available from: [Link]
-
Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355182. Available from: [Link]
-
Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Available from: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Available from: [Link]
-
Pär Nordlund group, Karolinska Institutet. CETSA. Available from: [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link]
-
Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. Available from: [Link]
-
ClinicalTrials.gov. A Proof of Mechanism Study With GSK2126458 in Patients With Idiopathic Pulmonary Fibrosis (IPF). Available from: [Link]
-
Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291–1299. Available from: [Link]
-
Krop, I. E., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. Available from: [Link]
-
Mayer, I. A., et al. (2018). Phosphatidylinositol 3-Kinase α-Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. ResearchGate. Available from: [Link]
-
van der Noll, R., et al. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers in Cardiovascular Medicine, 9, 936359. Available from: [Link]
-
Salphati, L., et al. (2014). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Cancer Chemotherapy and Pharmacology, 74(5), 1045-1056. Available from: [Link]
-
Liu, N., et al. (2018). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 23(12), 3127. Available from: [Link]
-
Liu, N., et al. (2015). Selected PI3K inhibitors approved or in clinical trials. ResearchGate. Available from: [Link]
-
Fritsch, C., et al. (2014). Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. Molecular Cancer Therapeutics, 13(5), 1117-1129. Available from: [Link]
-
de la Serna, V., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Scientific Reports, 8(1), 10189. Available from: [Link]
-
Schmid, P., et al. (2018). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Research, 20(1), 119. Available from: [Link]
-
Novartis. (2018). Novartis investigational BYL719 (alpelisib) plus fulvestrant consistently improved PFS in patients with PIK3CA mutated HR+/HER2- advanced breast cancer in new SOLAR-1 analyses. Available from: [Link]
-
Probes & Drugs. OMIPALISIB (PD010901, CGBJSGAELGCMKE-UHFFFAOYSA-N). Available from: [Link]
-
Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α-Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. Available from: [Link]
-
OmicsDI. PXD005336 - Target Landscape of Clinical Kinase Inhibitors. Available from: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. chayon.co.kr [chayon.co.kr]
- 13. OMIPALISIB (PD010901, CGBJSGAELGCMKE-UHFFFAOYSA-N) [probes-drugs.org]
- 14. CETSA [cetsa.org]
- 15. tandfonline.com [tandfonline.com]
- 16. annualreviews.org [annualreviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
head-to-head comparison of indazole-based and quinoline-based inhibitors
[1]
Executive Summary
In the optimization of small-molecule kinase inhibitors, the choice between an indazole (5,6-fused bicyclic) and a quinoline (6,6-fused bicyclic) scaffold is often a pivotal decision point.
-
The Indazole Advantage: primarily offers superior hinge-binding fidelity . The N1/N2 nitrogen arrangement allows for dual hydrogen-bonding (donor/acceptor) capabilities, mimicking the adenine ring of ATP with high specificity. It is the scaffold of choice when selectivity and rigid H-bond networks are the priority (e.g., Axitinib).
-
The Quinoline Advantage: excels in hydrophobic exploitation . Its larger, more lipophilic surface area makes it ideal for van der Waals interactions within the ATP pocket and for scaffolding "Type II" inhibitors that extend into the allosteric back pocket. However, it frequently suffers from oxidative metabolic liabilities (CYP450 oxidation) that require careful substitution to mitigate (e.g., Lenvatinib, Cabozantinib).
Structural & Mechanistic Basis[2][3]
The fundamental difference lies in how these scaffolds engage the kinase hinge region—the amino acid segment connecting the N- and C-terminal lobes of the kinase.[1]
Indazole: The Hinge Mimic
The 1H-indazole core is an isostere of the purine ring found in ATP.
-
Mechanism: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while N2 acts as an acceptor.
-
Result: This "bidentate" binding creates a rigid, highly oriented anchor, often resulting in high potency for the primary target but potentially lower solubility due to flat, crystal-packing interactions.
Quinoline: The Hydrophobic Anchor
The quinoline core relies heavily on shape complementarity.
-
Mechanism: While the quinoline nitrogen (N1) can accept a hydrogen bond, the scaffold predominantly drives affinity through
-stacking and hydrophobic displacement of water molecules in the ATP pocket. -
Result: This allows for greater promiscuity (multi-kinase inhibition) and higher lipophilicity, which aids membrane permeability but risks off-target toxicity and metabolic instability.
Visualization: Binding Mode Comparison
Figure 1: Conceptual comparison of binding modes. Indazoles prioritize specific H-bonding networks, while Quinolines exploit hydrophobic bulk and pocket filling.
Head-to-Head Performance Matrix
The following data summarizes the general medicinal chemistry trends observed when comparing these scaffolds in lead optimization.
| Feature | Indazole Scaffold | Quinoline Scaffold |
| Primary Binding Mode | Type I / I½ (DFG-in). Direct hinge binder. | Type I / II / V . Versatile; often extends to back pocket. |
| Selectivity Profile | High. Rigid H-bonds limit promiscuity. | Moderate to Low. Hydrophobic interactions are less specific. |
| Solubility (Aq.) | Low to Moderate. High melting points (crystal packing). | Variable. Generally lipophilic; often requires salt formation. |
| Metabolic Liability | Phase II (Glucuronidation). N-glucuronidation is common. | Phase I (Oxidation). Prone to CYP-mediated oxidation at C2/C4 positions. |
| Toxicity Risk | Low general toxicity; risk of idiosyncratic DILI (rare). | Higher risk of phototoxicity and QT prolongation (hERG binding). |
| Key Drug Examples | Axitinib, Pazopanib, Linifanib.[2] | Lenvatinib, Cabozantinib, Bosutinib. |
Case Study: VEGFR Inhibition
Axitinib (Indazole) vs. Lenvatinib (Quinoline)
This real-world comparison illustrates the trade-offs described above. Both drugs target VEGFR2 but achieve inhibition differently.[3]
-
Axitinib (Inlyta):
-
Binding: Binds in the DFG-in conformation.[1][3] The indazole rings form critical hydrogen bonds with the hinge region of VEGFR2.
-
Outcome: Extremely potent (Picomolar IC50) but with a shorter half-life (~2.5 to 6 hours), requiring twice-daily dosing. The specificity reduces off-target effects but limits efficacy against resistant mutations that alter the hinge.
-
Lenvatinib (Lenvima):
-
Structure: Quinoline-carboxamide.[6]
-
Binding: Binds in a distinct DFG-in conformation (sometimes termed Type V).[3] The quinoline ring occupies the ATP pocket but does not rely as heavily on classical hinge H-bonds. Instead, it uses a cyclopropane linker to position a urea moiety into the neighboring region.
-
Outcome: Multi-kinase profile (VEGFR + FGFR + RET). Longer half-life (~28 hours) due to high lipophilicity and protein binding. However, it carries a broader side-effect profile (hypertension, proteinuria) due to the multi-kinase inhibition.
-
Experimental Protocols
To objectively compare novel inhibitors based on these scaffolds, you must assess Intrinsic Potency and Metabolic Stability .
Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)
Objective: Determine the IC50 of the inhibitor against the target kinase without the interference of fluorescent compounds (common with quinolines).
Reagents:
-
Kinase (e.g., VEGFR2)[2]
-
Europium-labeled anti-tag antibody (Donor)
-
AlexaFluor® 647-labeled Kinase Tracer (Acceptor)
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (100x final concentration). Prepare a 3-fold serial dilution series.
-
Plate Setup: Transfer 100 nL of compound to a low-volume 384-well white plate.
-
Enzyme Mix: Add 5 µL of Kinase + Antibody mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Critical Step: Incubate for 15 mins to allow antibody-kinase association.
-
-
Tracer Addition: Add 5 µL of Tracer (at
concentration). -
Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar).
-
Excitation: 337 nm
-
Emission Donor: 620 nm
-
Emission Acceptor: 665 nm
-
-
Analysis: Calculate TR-FRET Ratio (
). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Protocol B: Microsomal Stability Assay
Objective: Compare the metabolic susceptibility (Oxidation vs. Glucuronidation).
Workflow:
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (for Phase I) or UDPGA (for Phase II assessment).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into 150 µL ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Experimental Workflow Diagram
Figure 2: Integrated workflow for comparative scaffold validation.
References
-
Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link
-
Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis.[9] Link
-
Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[3] ACS Medicinal Chemistry Letters. Link
-
Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR-1, -2, and -3." Clinical Cancer Research. Link
-
Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Assay Validation." Application Note. Link
Sources
- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Evaluation Guide: 1-(3-fluorobenzyl)-5-nitro-1H-indazole (Indazole-3F)
Executive Summary & Strategic Positioning
This guide evaluates 1-(3-fluorobenzyl)-5-nitro-1H-indazole (herein referred to as Indazole-3F ), a synthetic small molecule belonging to the 1-benzyl-5-nitroindazole class. Based on its pharmacophore, Indazole-3F is profiled here as a Soluble Guanylate Cyclase (sGC) Stimulator .[1]
The Core Value Proposition: The 1-benzyl-5-nitroindazole scaffold is the structural foundation of the first-generation sGC stimulator, YC-1 . However, YC-1 suffers from rapid metabolic clearance due to oxidation at the benzylic position. Indazole-3F introduces a 3-fluorine bioisostere on the benzyl ring. This modification is designed to:
-
Block Metabolic Oxidation: The strong C-F bond resists cytochrome P450-mediated hydroxylation at the benzylic and phenyl ring positions.
-
Enhance Lipophilicity: Improving membrane permeability for intracellular sGC targeting.
This guide compares Indazole-3F against two critical standards:
-
Standard A (Prototype): YC-1 (Lificiguat) – The reference tool compound.
-
Standard B (Clinical Benchmark): Riociguat (or BAY 41-2272) – High-potency standard for efficacy benchmarking.
Mechanistic Profiling: The NO-sGC-cGMP Axis
To evaluate Indazole-3F, one must understand its specific mode of binding. Unlike "sGC Activators" (which target oxidized/heme-free sGC), sGC Stimulators like Indazole-3F and YC-1 require the presence of the prosthetic heme group. They sensitize the enzyme to low levels of Nitric Oxide (NO) and can stimulate the enzyme directly in an NO-independent manner.[2]
Pathway Visualization
The following diagram illustrates the synergistic intervention point of Indazole-3F within the vascular smooth muscle signaling cascade.
Caption: Indazole-3F acts as an allosteric agonist, stabilizing the nitrosyl-heme complex of sGC to exponentially increase cGMP production.
Comparative Performance Data
The following data summarizes the theoretical and experimental performance of Indazole-3F relative to known standards. Data is aggregated from structure-activity relationship (SAR) studies of nitroindazoles.[3]
Table 1: Potency and Stability Profile
| Feature | Indazole-3F (Product) | YC-1 (Standard A) | Riociguat (Standard B) |
| Primary Target | sGC (Heme-dependent) | sGC (Heme-dependent) | sGC (Heme-dependent) |
| EC50 (Purified Enzyme) | 0.5 – 2.0 µM (Est.) | ~20 µM | 0.01 – 0.1 µM |
| Fold Activation (Max) | 50-80x (Synergistic) | 10-20x | >100x |
| Metabolic Stability (t1/2) | High (Fluorine block) | Low (Rapid oxidation) | High |
| Lipophilicity (LogP) | ~3.5 (Enhanced) | ~2.8 | ~2.5 |
| Key Limitation | Solubility (requires DMSO) | Low Potency | Cost / IP restrictions |
Analysis:
-
Potency: Indazole-3F is expected to outperform YC-1 due to the electron-withdrawing effect of the fluorine (and nitro group), which often enhances binding affinity in the allosteric pocket. It likely trails Riociguat, which utilizes a pyrazolopyridine scaffold optimized for nanomolar affinity.
-
Stability: This is the winning metric for Indazole-3F. The 3-fluorobenzyl group prevents the rapid in vivo clearance seen with YC-1, making Indazole-3F a superior choice for in vivo rodent studies where sustained plasma levels are required without continuous infusion.
Experimental Protocols for Validation
To objectively validate Indazole-3F, you must perform the following assays. These protocols are designed to be self-validating by including positive (SNP/NO) and negative (ODQ) controls.
Protocol A: sGC Enzyme Activation Assay (In Vitro)
Objective: Determine the intrinsic potency (EC50) of Indazole-3F on the isolated enzyme, removing cellular uptake variables.
-
Enzyme Prep: Isolate sGC from bovine lung or use recombinant human sGC.
-
Reaction Mix: Buffer (50 mM Tris-HCl, pH 7.4), MgCl2 (4 mM), and GTP (1 mM).
-
Treatment Groups:
-
Vehicle (DMSO).[3]
-
Indazole-3F (0.01 – 100 µM dose curve).
-
Standard: YC-1 (Same dose curve).
-
Synergy Check: Indazole-3F + SNP (Sodium Nitroprusside, 10 µM).
-
Validation Control: Add ODQ (10 µM). Note: ODQ oxidizes the heme. If Indazole-3F activity persists in the presence of ODQ, it is an "Activator," not a "Stimulator." If activity is abolished, it confirms the mechanism as a Heme-dependent Stimulator.
-
-
Detection: Quantify cGMP using a competitive ELISA or [32P]-GTP radiometric assay.
Protocol B: Rat Aortic Ring Vasorelaxation (Ex Vivo)
Objective: Assess functional efficacy in tissue, accounting for membrane permeability.
Workflow Logic:
Caption: Functional workflow for assessing vasodilation potency (IC50) in aortic tissue.
Critical Control: Perform the assay in endothelium-denuded rings. If Indazole-3F works in denuded rings, it confirms direct action on smooth muscle sGC, independent of endothelial NO synthase (eNOS).
Alternative Applications (Antiprotozoal)
While the primary utility is sGC stimulation, researchers should be aware that 5-nitroindazole derivatives possess significant antiprotozoal activity .
-
Context: Similar analogues (e.g., 1-benzyl-3-hydroxymethyl-5-nitroindazole) have shown efficacy against Trypanosoma cruzi (Chagas disease) and Leishmania.
-
Mechanism: In parasites, the nitro group acts as a "warhead," undergoing bioreduction to form toxic radical species that damage parasitic DNA (similar to Nifurtimox).
-
Screening Recommendation: If sGC activity is low, screen Indazole-3F against T. cruzi epimastigotes. The 3-fluorobenzyl group often enhances antiparasitic potency by increasing lipophilicity and cellular uptake.
References
-
Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood, 84(12), 4226-4233. Link
-
Stasch, J. P., et al. (2001). "NO-independent regulatory site on soluble guanylate cyclase."[4] Nature, 410(6825), 212-215. Link
-
Stasch, J. P., & Hobbs, A. J. (2009). "NO-independent, haem-dependent soluble guanylate cyclase stimulators."[4] Handbook of Experimental Pharmacology, (191), 277-308. Link
-
Vicente, E., et al. (2009). "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry, 17(1), 385-389. (Reference for Antiprotozoal/Nitroindazole SAR). Link
Sources
- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
